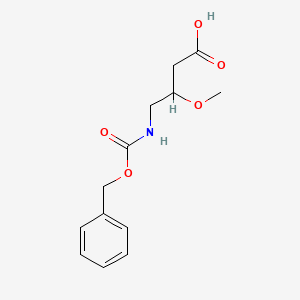
4-chloro-2-iodo-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-iodo-N-methylaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, along with a methyl group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-N-methylaniline typically involves multi-step reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 2-iodoaniline, a chlorination reaction can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-iodo-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-chloro-2-iodo-N-methylaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-2-iodo-N-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-methylaniline: Similar structure but lacks the iodine atom.
2-iodoaniline: Similar structure but lacks the chlorine atom.
4-iodoaniline: Similar structure but lacks the chlorine and methyl groups.
Uniqueness
4-chloro-2-iodo-N-methylaniline is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the amino and methyl groups makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C7H7ClIN |
|---|---|
Poids moléculaire |
267.49 g/mol |
Nom IUPAC |
4-chloro-2-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
Clé InChI |
WJLYTJZISDORDB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


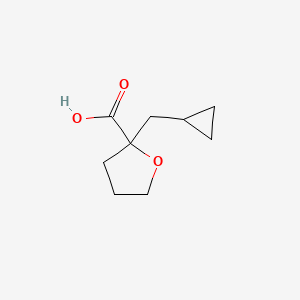
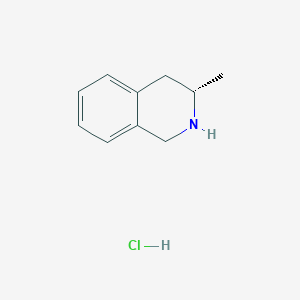
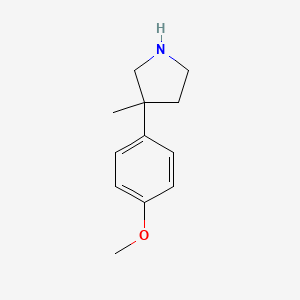
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
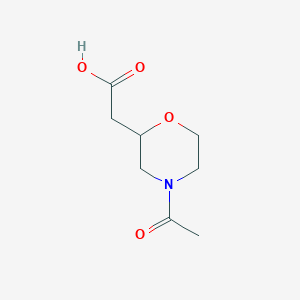
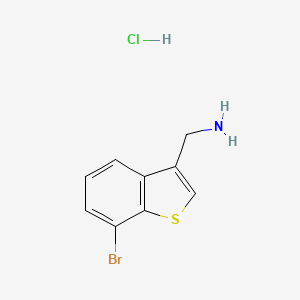
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)

![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
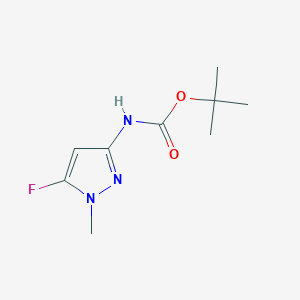
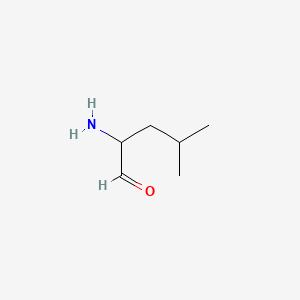
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
